2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Overview
Description
2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound with a molecular formula of C25H20BrNO5. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry .
Preparation Methods
The synthesis of 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction conditions often include the use of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF). The products are purified and analyzed using techniques like IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is due to its ability to inhibit the growth of certain bacteria by interfering with their cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide include:
2-bromo-N-(3,4-dimethylphenyl)benzamide: This compound has a similar structure but with different substituents on the benzene ring.
3-acetoxy-2-methylbenzamide: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-14-17-10-9-16(27-25(29)18-6-4-5-7-19(18)26)13-21(17)32-24(14)23(28)15-8-11-20(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIHWAVZUADQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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